molecular formula C21H18N2O4 B2618590 Ethyl 4-(benzoylamino)-2-cyano-3-hydroxy-5-phenyl-2,4-pentadienoate CAS No. 75989-96-7

Ethyl 4-(benzoylamino)-2-cyano-3-hydroxy-5-phenyl-2,4-pentadienoate

Cat. No.: B2618590
CAS No.: 75989-96-7
M. Wt: 362.385
InChI Key: LXAZOLXBGYUODO-MAFYCXDASA-N
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Description

Ethyl 4-(benzoylamino)-2-cyano-3-hydroxy-5-phenyl-2,4-pentadienoate is an organic compound with a complex structure that includes benzoylamino, cyano, hydroxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzoylamino)-2-cyano-3-hydroxy-5-phenyl-2,4-pentadienoate typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with an appropriate amine to form the benzoylamino group. This intermediate is then reacted with ethyl cyanoacetate under basic conditions to introduce the cyano and ester functionalities. The final step involves the formation of the pentadienoate structure through a Knoevenagel condensation reaction, which is facilitated by a base such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzoylamino)-2-cyano-3-hydroxy-5-phenyl-2,4-pentadienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(benzoylamino)-2-cyano-3-hydroxy-5-phenyl-2,4-pentadienoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of Ethyl 4-(benzoylamino)-2-cyano-3-hydroxy-5-phenyl-2,4-pentadienoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-2-cyano-3-hydroxy-5-phenyl-2,4-pentadienoate
  • Ethyl 4-(benzoylamino)-2-cyano-3-hydroxy-5-methyl-2,4-pentadienoate
  • Ethyl 4-(benzoylamino)-2-cyano-3-hydroxy-5-phenyl-2,4-hexadienoate

Uniqueness

Ethyl 4-(benzoylamino)-2-cyano-3-hydroxy-5-phenyl-2,4-pentadienoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and hydroxy groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl (2Z,4Z)-4-benzamido-2-cyano-3-hydroxy-5-phenylpenta-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-2-27-21(26)17(14-22)19(24)18(13-15-9-5-3-6-10-15)23-20(25)16-11-7-4-8-12-16/h3-13,24H,2H2,1H3,(H,23,25)/b18-13-,19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAZOLXBGYUODO-MAFYCXDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C(=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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